(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethoxypropyl group, and a pyrido[1,2-a]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenol, 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine, and ethyl cyanoacetate. The synthetic route may involve the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a condensation reaction between 4-methoxyphenol and 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine under acidic conditions.
Introduction of the cyano group: Ethyl cyanoacetate is reacted with the intermediate product from the first step in the presence of a base such as sodium ethoxide.
Addition of the ethoxypropyl group: The final step involves the reaction of the cyano intermediate with 3-ethoxypropylamine under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypropyl group or the methoxyphenoxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with various functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an anti-inflammatory, anticancer, or antiviral agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core are key functional groups that enable binding to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-hydroxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: Similar structure with a hydroxy group instead of a methoxy group.
(2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of (2E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N4O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C25H26N4O5/c1-4-33-14-6-12-27-23(30)18(16-26)15-21-24(34-20-10-8-19(32-3)9-11-20)28-22-17(2)7-5-13-29(22)25(21)31/h5,7-11,13,15H,4,6,12,14H2,1-3H3,(H,27,30)/b18-15+ |
InChI Key |
PPCMQYQLCCDRNV-OBGWFSINSA-N |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)OC)/C#N |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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